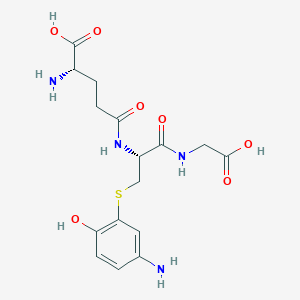

Desacetyl Acetaminophen Glutathione

Description

Overview of Acetaminophen (B1664979) (APAP) as an Analgesic and Antipyretic Agent

Acetaminophen (APAP), also known as paracetamol, is one of the most widely used over-the-counter medications globally for its pain-relieving (analgesic) and fever-reducing (antipyretic) properties. drugbank.comwikipedia.orgmedlineplus.gov It is recommended for treating mild to moderate pain, such as headaches, muscle aches, and pain from colds, as well as for reducing fever. wikipedia.orgmedlineplus.gov The mechanism of action for acetaminophen involves changing the way the body senses pain and cooling the body. medlineplus.govoup.com Initially approved by the U.S. FDA in 1951, it is now available in numerous formulations, including tablets, capsules, and liquids. drugbank.commedlineplus.gov While it possesses an excellent safety profile at therapeutic doses, overdose can lead to severe liver damage. oup.comfrontiersin.org

Major Metabolic Pathways of Acetaminophen

The metabolism of acetaminophen primarily occurs in the liver, with minor contributions from the kidney and intestine. nih.govpharmgkb.org At therapeutic doses, the drug is processed through three main pathways. researchgate.netyoutube.com The majority is rendered inactive and water-soluble through glucuronidation and sulfation, preparing it for excretion. A small fraction is oxidized by the cytochrome P450 enzyme system, which becomes critically important in overdose situations. nih.govpharmgkb.orgyoutube.com

Glucuronidation Pathway

Glucuronidation is the principal metabolic route for acetaminophen at therapeutic concentrations, accounting for approximately 45-55% of its metabolism. smpdb.capharmgkb.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. pharmgkb.orgyoutube.com The UGT enzymes transfer a glucuronic acid molecule to acetaminophen, forming acetaminophen glucuronide (APAP-glu), a non-toxic and water-soluble conjugate that can be readily eliminated from the body, mainly in the urine. nih.govmedchemexpress.com Several UGT isoforms are involved in this process. smpdb.caacs.orgacs.org

Table 1: Major UGT Isoforms in Acetaminophen Glucuronidation

| Enzyme | Significance | References |

|---|---|---|

| UGT1A1 | Plays a significant role, especially at higher concentrations. | acs.orgacs.orgnih.gov |

| UGT1A6 | Involved in glucuronidation, but its role can be affected by substrate inhibition at high doses. | acs.orgacs.orgnih.gov |

| UGT1A9 | A key enzyme in metabolizing acetaminophen at both clinical and toxicological concentrations. | acs.orgacs.orgnih.gov |

Sulfation Pathway

The sulfation pathway is the second major route for acetaminophen metabolism, responsible for processing about 30-35% of a therapeutic dose. smpdb.canih.gov This reaction is carried out by cytosolic enzymes called sulfotransferases (SULTs), which transfer a sulfo group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to acetaminophen. nih.govresearchgate.netyoutube.com The resulting acetaminophen sulfate (B86663) is an inactive and water-soluble metabolite that is excreted in the urine. nih.gov This pathway has a lower capacity than glucuronidation and can become saturated at higher doses of acetaminophen. youtube.com Several SULT enzymes have been identified as capable of sulfating acetaminophen. nih.govnih.gov

Table 2: Major SULT Isoforms in Acetaminophen Sulfation

| Enzyme | Significance | References |

|---|---|---|

| SULT1A1 | A major enzyme responsible for acetaminophen sulfation, expressed in the liver and other tissues. | nih.govnih.gov |

| SULT1A3 | Displays strong sulfating activity towards acetaminophen. | nih.govnih.gov |

| SULT1C4 | Identified as a major human SULT capable of sulfating acetaminophen. | nih.govnih.gov |

| SULT1E1 | May contribute to sulfation. | smpdb.ca |

Cytochrome P450-Mediated Oxidation to N-acetyl-p-benzoquinone imine (NAPQI)

A small but toxicologically significant portion of acetaminophen (about 5-15%) is metabolized by the cytochrome P450 (CYP) mixed-function oxidase system. frontiersin.orgnih.gov This oxidative pathway converts acetaminophen into a highly reactive and toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netwikipedia.orgnih.gov Under normal conditions, the small amount of NAPQI produced is quickly detoxified. However, during an overdose, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen toward the CYP450 system and leading to a massive production of NAPQI. youtube.comwikipedia.org

Table 3: Major CYP450 Isoforms in NAPQI Formation

| Enzyme | Significance | References |

|---|---|---|

| CYP2E1 | Considered a primary enzyme for the bioconversion of acetaminophen to NAPQI, especially at toxic doses. | researchgate.netsmpdb.canih.govresearchgate.net |

| CYP1A2 | Contributes to NAPQI formation. | smpdb.canih.govresearchgate.net |

| CYP3A4 | Plays a role in NAPQI formation, particularly at toxic concentrations. | smpdb.canih.govresearchgate.net |

| CYP2A6 | Has been shown to be involved in the bioactivation of acetaminophen. | smpdb.canih.gov |

Role of NAPQI in Acetaminophen-Induced Organ Injury

The formation of NAPQI is the key event in initiating acetaminophen-induced liver injury. frontiersin.orgrjptonline.org At therapeutic doses, NAPQI is efficiently neutralized by conjugation with glutathione (B108866) (GSH), a vital antioxidant present in liver cells. nih.govyoutube.com This reaction, which can be spontaneous or catalyzed by glutathione-S-transferases (GSTs), forms a harmless conjugate, 3-(glutathion-S-yl)acetaminophen. nih.govcas.cz This conjugate is further metabolized to cysteine and mercapturic acid derivatives, which are then excreted in the urine. nih.govresearchgate.net

However, in an overdose scenario, the massive production of NAPQI rapidly depletes the liver's glutathione stores. youtube.comwikipedia.org Once GSH levels fall significantly, the highly reactive NAPQI is no longer efficiently detoxified and begins to bind to other cellular components, leading to widespread cellular damage and organ dysfunction, primarily in the liver. frontiersin.orgnih.govrjptonline.org

NAPQI Covalent Binding to Cellular Macromolecules and Protein Thiols

With glutathione stores depleted, excess NAPQI covalently binds to cellular macromolecules, particularly to the sulfhydryl groups of cysteine residues on proteins. wikipedia.orgnih.govacs.org This process, known as arylation, alters the structure and function of critical proteins. nih.govunimelb.edu.au The binding of NAPQI to proteins is a crucial step leading to mitochondrial dysfunction, oxidative stress, and ultimately, the death of liver cells (hepatocytes). frontiersin.orgrjptonline.orgnih.gov

The covalent binding targets numerous proteins within the hepatocyte, with mitochondrial proteins being a key target. nih.govnih.gov This binding disrupts mitochondrial respiration, impairs ATP production, and increases the formation of reactive oxygen species (ROS), amplifying oxidative stress. frontiersin.orgnih.gov This cascade of events leads to loss of cellular integrity, necrosis (especially in the centrilobular region of the liver), and acute liver failure. nih.govrjptonline.org The detection of acetaminophen-protein adducts in the blood is a biomarker for acetaminophen-induced liver injury. nih.gov

Induction of Oxidative Stress and Mitochondrial Damage

The metabolism of acetaminophen, particularly at high doses, can lead to the formation of the reactive metabolite NAPQI, which plays a central role in initiating oxidative stress. nih.govnih.gov This oxidative stress is a key factor in the development of acetaminophen-induced liver injury. nih.govduke.edu

Initially, it was thought that cytochrome P450 enzymes were the primary source of reactive oxygen species (ROS) during acetaminophen metabolism. nih.govduke.edu However, the current understanding points to mitochondria as the main source of ROS. nih.govduke.edu The process begins when NAPQI forms adducts with mitochondrial proteins. nih.govnih.gov This binding disrupts normal mitochondrial function and triggers an initial oxidant stress. nih.gov

This initial stress sets off a cascade of events, including the activation of the mitogen-activated protein (MAP) kinase pathway, which ultimately leads to the phosphorylation of c-jun N-terminal kinase (JNK). nih.gov The activated JNK then translocates to the mitochondria, further amplifying ROS production and inhibiting the mitochondrial respiratory chain. nih.govnih.gov This sustained mitochondrial oxidative stress is a critical factor in the subsequent cellular damage. nih.gov

The consequences of this mitochondrial oxidative stress are significant. It can lead to the formation of peroxynitrite, which can damage mitochondrial DNA. nih.gov The damage to mitochondria also results in a decrease in the mitochondrial membrane potential and can trigger the mitochondrial permeability transition (MPT), an event that can lead to either necrotic or apoptotic cell death. oup.com This disruption of mitochondrial function, including impaired energy production, is a central feature of acetaminophen-induced hepatotoxicity. oup.comnih.govphysiology.org

Central Role of Glutathione (GSH) in NAPQI Detoxification

Glutathione (GSH), a tripeptide composed of cysteine, glutamate (B1630785), and glycine, is a crucial antioxidant and plays a central role in the detoxification of NAPQI. duke.edunih.gov Under normal conditions, the small amount of NAPQI produced is efficiently neutralized by GSH. duke.eduwikipedia.org

Spontaneous and Enzymatic Conjugation of NAPQI with GSH

The detoxification of NAPQI occurs through its conjugation with GSH. duke.edunih.govpharmgkb.org This process can happen both spontaneously and through enzymatic catalysis by glutathione S-transferases (GSTs). nih.govnih.govpharmgkb.org The non-enzymatic reaction yields the GSH conjugate, along with free acetaminophen and glutathione disulfide (GSSG). nih.govpharmgkb.org The enzymatic reaction, catalyzed by GSTs, is a more efficient pathway for forming the GSH conjugate. nih.govpharmgkb.org

Formation of 3-(glutathion-S-yl)-acetaminophen (APAP-GSH)

The conjugation of NAPQI with the sulfhydryl group of GSH results in the formation of a non-toxic compound called 3-(glutathion-S-yl)-acetaminophen, also known as acetaminophen-glutathione conjugate (APAP-GSH). nih.govpharmgkb.orgcas.czontosight.ai The formation of this conjugate is a critical step in protecting hepatocytes from the damaging effects of NAPQI. cas.cz While generally considered non-toxic, some research suggests that the APAP-SG conjugate itself may be able to induce some level of mitochondrial impairment and oxidative stress. nih.gov

Excretion of Conjugates as Cysteine and Mercapturic Acid Derivatives

Following its formation in the liver, APAP-GSH is transported out of the liver and further metabolized, primarily in the kidneys. nih.govpharmgkb.orgnih.gov It is broken down into cysteine and mercapturic acid conjugates (APAP-cys). nih.govpharmgkb.org These water-soluble and non-toxic derivatives are then excreted in the urine. duke.edunih.govnih.govpharmgkb.org The conversion of APAP-GSH to APAP-CYS in the kidney can be rapid. nih.gov

Glutathione Depletion in Acetaminophen Overdose and Toxicity

In the event of an acetaminophen overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated. duke.edunih.govpharmgkb.org This saturation leads to a greater proportion of acetaminophen being metabolized by the cytochrome P450 system, resulting in a significant increase in the production of NAPQI. duke.edunih.govnih.govpharmgkb.org

The large amount of NAPQI produced rapidly depletes the liver's stores of glutathione. duke.edunih.govwikipedia.orgnih.govcas.czpnas.orgessentialformulas.comyoutube.com It is estimated that hepatotoxicity occurs when GSH stores fall below 70% of their normal levels. nih.gov Once GSH is depleted, the highly reactive NAPQI is no longer efficiently detoxified. wikipedia.orgyoutube.com Instead, it begins to bind covalently to cellular macromolecules, particularly proteins within the mitochondria. duke.edunih.govnih.govpharmgkb.org This binding to critical cellular components disrupts their function, leading to cellular damage, necrosis, and ultimately, acute liver failure. duke.eduwikipedia.orgreddit.com The depletion of GSH is therefore a critical initiating event in the cascade of cellular damage seen in acetaminophen toxicity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOCFGATFKYGA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926488 | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129762-76-1 | |

| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biological Significance of Desacetyl Acetaminophen Glutathione

Metabolic Derivation of Desacetyl Acetaminophen (B1664979) Glutathione (B108866)

Desacetyl acetaminophen glutathione is a metabolite derived from the initial detoxification products of acetaminophen. When acetaminophen is consumed, a portion of it is converted by cytochrome P450 enzymes into a highly reactive and toxic intermediate called N-acetyl-p-benzoquinone imine (NAPQI). duke.educymbiotika.com To prevent cellular damage, this toxic metabolite is detoxified by conjugation with glutathione (GSH), a crucial antioxidant, to form 3-(glutathion-S-yl) acetaminophen, also known as acetaminophen-glutathione conjugate (APAP-GSH). cas.czontosight.ai This conjugation is a critical step in the detoxification pathway. cymbiotika.comontosight.ai

The acetaminophen-glutathione conjugate is the primary sulfur-containing metabolite produced in the liver. nih.gov However, it is not the final excretory product. Further metabolic processing of APAP-GSH leads to the formation of other metabolites, including this compound. While APAP-GSH itself is a marker of acetaminophen bioactivation, its subsequent transformation highlights a more complex metabolic cascade. ontosight.ai

The conversion of acetaminophen-glutathione conjugates to downstream metabolites involves enzymatic processes. The kidney plays a significant role in the metabolism of APAP-GSH. nih.gov The initial step in the breakdown of APAP-GSH is the removal of the glutamate (B1630785) residue by the enzyme γ-glutamyl transpeptidase (GGT). nih.govnih.gov This enzyme is particularly abundant in the proximal tubules of the kidney. nih.gov The cleavage of the γ-glutamyl bond is a key reaction, as this specific peptide linkage is resistant to most other peptidases. nih.gov

Following the action of GGT, the resulting dipeptide is further metabolized. While the direct conversion of APAP-GSH to this compound is not explicitly detailed in the provided context, the metabolic pathway of p-aminophenol, a related compound, offers significant insights.

This compound as a Metabolite of p-Aminophenol

p-Aminophenol (PAP), a known nephrotoxic agent and a minor metabolite of phenacetin, undergoes metabolic activation that can lead to kidney damage. nih.govtandfonline.com Its metabolism involves the formation of glutathione conjugates, which are central to its toxicity.

The nephrotoxicity of p-aminophenol is linked to the biosynthesis of toxic glutathione conjugates. nih.gov When administered to rats, p-aminophenol is metabolized in the liver, and several glutathione S-conjugates are formed, including 4-amino-3-(glutathion-S-yl)phenol. nih.gov This conjugate, which is structurally related to this compound, is more toxic to the kidney than the parent compound, p-aminophenol. researchgate.net The toxicity of these conjugates is directed toward the S-2 and S-3 segments of the proximal tubules, which are rich in γ-glutamyl transpeptidase. nih.gov This localization suggests that the metabolic processing of the glutathione conjugate within the kidney is a critical step in the toxic mechanism. The formation of these conjugates is not a detoxification process but rather a bioactivation step leading to a more potent nephrotoxin. researchgate.netpsu.edu

The crucial role of γ-glutamyl transpeptidase (GGT) in the nephrotoxicity of p-aminophenol-glutathione conjugates has been demonstrated in experimental studies. nih.gov Inhibition of GGT with acivicin (B1666538) significantly reduces the cell death caused by these conjugates in rat kidney cortical cells. nih.gov This finding strongly indicates that the enzymatic processing of the glutathione conjugate by GGT is a necessary step for the manifestation of toxicity. GGT initiates the breakdown of the glutathione conjugate, leading to the formation of reactive intermediates that are ultimately responsible for the damage to the renal tubules. nih.govnih.gov

Potential Roles in Detoxification and Excretion

The formation of glutathione conjugates is generally a key detoxification mechanism for a wide range of harmful substances. cymbiotika.com In the context of acetaminophen, conjugation of the reactive NAPQI with glutathione is essential for protecting liver cells from damage. duke.educas.cz The resulting acetaminophen-glutathione conjugate is then transported out of the liver. cas.cz

Implications in Pharmacological and Toxicological Contexts

The formation of this compound, more commonly referred to in scientific literature as p-aminophenol-glutathione (PAP-GSH) conjugate, carries significant weight in both pharmacological and toxicological assessments. This compound is a product of the metabolic pathway of p-aminophenol, which itself can be a metabolite of drugs like acetaminophen and phenacetin. nih.govnih.gov

The deacetylation of acetaminophen by the liver enzyme N-deacetylase can yield p-aminophenol. nih.gov While this is considered a minor metabolic pathway for acetaminophen, the resulting p-aminophenol is a potent nephrotoxic agent. nih.govnih.gov The toxicity of p-aminophenol is not necessarily from the parent compound itself but rather from its subsequent metabolic activation and the formation of reactive metabolites, including its glutathione conjugates.

Formation and Detoxification:

The formation of the PAP-GSH conjugate is a key step in the detoxification pathway of p-aminophenol. In the presence of glutathione (GSH), a major endogenous antioxidant, the reactive intermediates of p-aminophenol are conjugated to form the more water-soluble and readily excretable PAP-GSH. This conjugation is a protective mechanism, preventing the reactive species from binding to and damaging vital cellular macromolecules.

Studies have shown that rat hepatocytes metabolize p-aminophenol into several products, with PAP-GSH conjugates being one of the major metabolites. nih.gov The formation of this conjugate can be catalyzed by enzymes like horseradish peroxidase and occurs in vitro in the presence of rat liver microsomes. nih.gov

Toxicological Significance:

Despite being a product of a detoxification pathway, the PAP-GSH conjugate is not entirely benign. Research indicates that this conjugate can be more toxic to the kidney than the parent p-aminophenol compound. nih.govresearchgate.net This enhanced toxicity is particularly directed towards the proximal tubules of the kidney.

The mechanism of this nephrotoxicity is thought to involve further metabolic processing of the PAP-GSH conjugate within the kidney. The cysteine conjugates, formed from the breakdown of glutathione conjugates, have been shown to be potent inducers of cellular impairment in human proximal tubular kidney cells. nih.govresearchgate.net These conjugates can lead to a significant decrease in intracellular glutathione levels and induce mitochondrial dysfunction, ultimately causing cellular damage. nih.govresearchgate.net

Research Findings on p-Aminophenol Metabolism:

The following table summarizes the key metabolites of p-aminophenol identified in rat hepatocytes, highlighting the significance of glutathione conjugation in its metabolism.

| Metabolite Identified in Rat Hepatocytes | Metabolic Pathway |

| PAP-GSH conjugates | Glutathione Conjugation |

| PAP-N-acetylcysteine conjugates | Mercapturic Acid Pathway |

| PAP-O-glucuronide | Glucuronidation |

| Acetaminophen (APAP) | Acetylation |

| APAP-O-glucuronide | Glucuronidation |

| APAP-GSH conjugates | Glutathione Conjugation |

Data sourced from studies on p-aminophenol metabolism in rat hepatocytes. nih.gov

Comparative Toxicity of p-Aminophenol and its Conjugates:

The following table illustrates the comparative toxic effects of p-aminophenol and its cysteine conjugate on human kidney cells, demonstrating the potentiation of toxicity after conjugation.

| Compound | Effect on Human Kidney (HK-2) Cells |

| p-Aminophenol (PAP) | Induces cellular impairment and toxicity. |

| PAP-cysteine conjugate | Induces significant cellular damage, comparable to or greater than PAP. nih.govresearchgate.net |

Findings are based on in vitro studies on human kidney cell lines. nih.govresearchgate.net

Impact of Desacetyl Acetaminophen Glutathione on Cellular Homeostasis and Enzyme Systems

Influence on Glutathione (B108866) Redox System

The glutathione redox system, a cornerstone of cellular antioxidant defense, is significantly impacted by the presence of the Desacetyl Acetaminophen (B1664979) Glutathione conjugate. This interaction is not uniform across all components of the system; instead, research points to a specific and critical inhibition of a key enzyme responsible for maintaining the cellular pool of reduced glutathione.

Scientific evidence has established that Desacetyl Acetaminophen Glutathione, also known as the acetaminophen-glutathione conjugate (APAP-SG), directly inhibits Glutathione Reductase (GR). nih.govcas.cz This enzyme is vital for regenerating reduced glutathione (GSH) from its oxidized form, glutathione disulfide (GSSG). cas.cz The inhibition of GR by the conjugate disrupts this crucial recycling process, thereby impairing the cell's primary antioxidant capacity.

In vitro studies using both yeast and rat hepatocyte Glutathione Reductase have demonstrated that the APAP-SG conjugate inhibits the enzyme in a dose-dependent manner. cas.czresearchgate.net In one key study, the activity of GR from rat hepatocyte lysate was progressively decreased as the concentration of the conjugate increased. cas.czresearchgate.net At a concentration of 2.96 mM, the APAP-SG conjugate was found to inhibit both yeast and rat hepatocyte GR activity by approximately 50%. cas.czresearchgate.net This inhibition is competitive, meaning the conjugate vies with the enzyme's natural substrate, GSSG. nih.gov

| APAP-SG Concentration (mM) | Remaining GR Activity (%) |

|---|---|

| 0.37 | 79 ± 7% |

| 1.48 | 67 ± 2% |

| 3.70 | 39 ± 7% |

Inhibition of Glutathione Reductase (GR) Activity

Effects on Mitochondrial Function and Bioenergetics

Once considered a non-toxic endpoint of detoxification, the purified this compound conjugate has been shown to exert direct effects on mitochondria, the primary site of cellular energy production and a key source of reactive oxygen species (ROS). nih.gov This interaction reveals another layer of its bioactivity beyond the inhibition of Glutathione Reductase.

Studies on isolated rat liver mitochondria have demonstrated that the APAP-SG conjugate can induce mitochondrial impairment, leading to enhanced production of ROS. nih.gov This effect was observed in the presence of substrates for both Complex I (glutamate/malate) and Complex II of the electron transport chain, indicating a broad impact on mitochondrial respiration. nih.gov The induction of mitochondrial ROS production by the conjugate itself suggests that it can perpetuate and amplify the oxidative stress initiated by its precursor, NAPQI. This disruption of mitochondrial function and bioenergetics represents a significant pathway through which the conjugate contributes to cellular dysfunction.

| Mitochondrial Substrate | APAP-SG Concentration | Increase in ROS Production (vs. Control) |

|---|---|---|

| Glutamate (B1630785)/Malate (Complex I) | 1 mM | 104 ± 13% |

| Glutamate/Malate (Complex I) | 5 mM | 130 ± 10% |

| Succinate (Complex II) | 5 mM | 400% (4-fold enhancement) |

Mitochondrial GSH Levels and Vulnerability

The detoxification of NAPQI through conjugation with glutathione directly consumes cytosolic and mitochondrial GSH stores. nih.gov Following an acetaminophen overdose, the rapid depletion of hepatic GSH is a key initiating event in the subsequent cellular injury. nih.gov Total liver and mitochondrial GSH levels can decrease by over 90% within an hour of a toxic dose of acetaminophen. nih.gov This depletion renders mitochondria, the powerhouses of the cell, particularly vulnerable to damage.

Mitochondria lack the enzymes to synthesize their own GSH and are dependent on its transport from the cytosol. nih.gov Therefore, a significant decrease in cytosolic GSH directly impacts the mitochondrial pool. The depletion of mitochondrial GSH compromises the organelle's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov This increased vulnerability is a critical factor in the progression of acetaminophen-induced hepatotoxicity. Studies have shown that selective depletion of mitochondrial GSH enhances the toxicity of acetaminophen. nih.gov

Table 1: Impact of Acetaminophen on Hepatic and Mitochondrial Glutathione Levels

| Time Post-Acetaminophen (300 mg/kg) | Total Liver GSH (% of Control) | Mitochondrial GSH (% of Control) |

| 1 hour | <10% | <10% |

| 6 hours | 75% | 45% |

Data synthesized from studies on acetaminophen-induced glutathione depletion. nih.gov

Role in Oxidative Stress and Peroxynitrite Formation

The depletion of glutathione by the formation of its conjugate with the acetaminophen metabolite is a primary driver of oxidative stress. nih.gov With reduced GSH levels, the cell's capacity to detoxify ROS is significantly impaired. researchgate.net This leads to an accumulation of ROS, which can damage cellular components, including lipids, proteins, and DNA.

Furthermore, the depletion of mitochondrial GSH is linked to the formation of peroxynitrite, a highly reactive and damaging molecule formed from the reaction of superoxide (B77818) and nitric oxide. nih.gov Peroxynitrite can cause irreversible damage to mitochondrial function. nih.gov The scavenging of peroxynitrite is a crucial protective mechanism, and this function is compromised when mitochondrial GSH levels are low. nih.gov Interestingly, research has shown that the purified acetaminophen-glutathione conjugate itself can induce the production of ROS in isolated rat liver mitochondria, suggesting that the conjugate is not merely a benign detoxification product but may actively contribute to oxidative stress. researchgate.net

Table 2: Effect of Acetaminophen-Glutathione Conjugate on Mitochondrial ROS Production

| Conjugate Concentration | Increase in ROS-dependent Fluorescence (Complex I Substrates) | Increase in ROS-dependent Fluorescence (Complex II Substrate) |

| 1 mM | 104 ± 13% | Not reported |

| 5 mM | 130 ± 10% | 400% |

Data from a study on purified acetaminophen-glutathione conjugate and isolated rat liver mitochondria. researchgate.net

Interaction with Drug Transporters (e.g., MRP2, MRP3, MRP4)

Once formed, the acetaminophen-glutathione conjugate must be eliminated from the cell to prevent its accumulation and potential toxic effects. This efflux is mediated by specific drug transporters belonging to the multidrug resistance-associated protein (MRP) family. nih.gov Research has identified that MRP1, MRP2, and MRP4 are capable of transporting the acetaminophen-glutathione conjugate. nih.gov MRP2 is primarily located in the canalicular membrane of hepatocytes and is responsible for transporting the conjugate into the bile. cas.cz

MRP3 and MRP4 are located on the basolateral membrane of hepatocytes and are involved in the efflux of the conjugate into the bloodstream. nih.gov The induction of MRP3 and MRP4 expression is observed during acetaminophen hepatotoxicity, a response that is dependent on the transcription factor Nrf2. invigormedical.comupce.cz This upregulation is considered a protective mechanism to limit the intracellular accumulation of potentially toxic chemicals. invigormedical.comupce.cz Specifically, MRP4 has been identified as a key transporter for both the acetaminophen-glutathione conjugate and its further metabolite, the cysteine conjugate, facilitating their removal from hepatocytes. nih.gov

Potential to Modulate Cell Signaling Pathways

The cellular changes initiated by the formation of the acetaminophen-glutathione conjugate, namely GSH depletion and oxidative stress, are potent triggers of various cell signaling pathways. The activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK), is a well-established consequence of acetaminophen-induced oxidative stress. nih.gov The translocation of activated JNK to the mitochondria can further amplify mitochondrial dysfunction.

The depletion of GSH and the resulting oxidative environment can also influence other signaling pathways. For instance, the activity of glutathione reductase, an enzyme crucial for regenerating reduced GSH from its oxidized form (GSSG), has been shown to be inhibited by the acetaminophen-glutathione conjugate. cas.cznih.gov This inhibition would further exacerbate the decline in the GSH/GSSG ratio, a key indicator of cellular redox status, and could have widespread effects on cellular signaling, as many signaling proteins are regulated by the redox environment. Furthermore, acetaminophen has been shown to modulate the production of cytokines such as TNF-alpha and IL-6 in human alveolar macrophages, an effect linked to the depletion of intracellular GSH. This suggests that the formation of the glutathione conjugate can have downstream effects on inflammatory signaling pathways.

Analytical Methodologies for Desacetyl Acetaminophen Glutathione Quantification

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and analysis of acetaminophen (B1664979) metabolites. Its ability to resolve individual compounds from a mixture makes it indispensable for this application.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of acetaminophen and its conjugates. nih.gov It offers high resolution and sensitivity for separating compounds from complex mixtures like biological samples. researchgate.net

HPLC methods are well-established for the quantitative analysis of the glutathione (B108866) (GSH) conjugate of acetaminophen. Early methods demonstrated the feasibility of separating acetaminophen-GSH, along with its subsequent metabolic products, the cysteine and N-acetylcysteine conjugates, from biological samples like liver microsomes. nih.gov In a typical setup, an in-vitro reaction mixture containing liver microsomes (as a source of cytochrome P-450) and cytosolic fractions (as a source of Glutathione S-Transferases - GSTs) is used to generate the conjugate. nih.gov Following incubation, the reaction is stopped and the conjugate is analyzed by HPLC. nih.gov The rate of acetaminophen-GSH conjugate formation measured by this method can reflect the GST activity within the sample. nih.gov

Studies have used this approach to compare GST activity across different tissues and under various conditions. For instance, the extent of acetaminophen-GSH conjugate formation was found to vary significantly between liver and kidney cytosols and was influenced by pretreatment with substances like butylated hydroxylanisole (BHA). nih.gov

Table 1: HPLC-Based Quantification of Acetaminophen-Glutathione (APAP-GSH) Conjugate

| Analytical Goal | Methodology | Key Findings | Reference |

|---|---|---|---|

| Quantitative determination of APAP-GSH and related conjugates. | HPLC analysis of metabolites from cell-free systems (liver microsomes). | Established a method for separating and quantifying APAP-GSH, cysteine, and N-acetylcysteine conjugates. | nih.gov |

| Measure GST activity via APAP-GSH conjugation rate. | In vitro reconstitution assay with microsomes and cytosol, followed by HPLC analysis. | The rate of conjugate formation directly reflected cytosolic GST activity, with variations observed between tissues and treatments. | nih.gov |

To enhance detection sensitivity, especially for fluorescence-based detection, pre-column derivatization methods are often employed. o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol co-reagent to form highly fluorescent products. nih.gov For the analysis of chiral amino acids and compounds containing amino groups, a chiral thiol such as N-acetyl-L-cysteine (NAC) is used alongside OPA. researchgate.net This OPA/NAC reagent specifically targets primary amino groups, such as the one in the glutamyl residue of the glutathione conjugate. researchgate.netresearchgate.net

The derivatization reaction is typically carried out in a basic pH environment, achieved with a borate (B1201080) buffer, before injection into the reversed-phase HPLC system. nih.govresearchgate.net This approach allows for the sensitive quantification of compounds that would otherwise have poor detection characteristics. While OPA/NAC is primarily used for primary amines, other reagents can be used in sequence to derivatize secondary amines if a broader analysis is required. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for the identification and quantification of drug metabolites due to its superior sensitivity and specificity. waters.comnih.gov This method couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. nih.gov

LC-MS/MS is instrumental in characterizing the covalent binding of acetaminophen's reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), to proteins, particularly Glutathione S-Transferases (GSTs). nih.govnih.gov GSTs are key enzymes in the detoxification of NAPQI via conjugation with glutathione. nih.govfrontiersin.org

In these studies, recombinant human GSTs are incubated with acetaminophen in a system that generates NAPQI, such as rat liver microsomes or human cytochrome P450 Supersomes. nih.govresearchgate.net The resulting NAPQI-modified GST proteins are then digested into smaller peptides using enzymes like trypsin or pepsin. nih.govfrontiersin.org These peptide mixtures are subsequently analyzed by LC-MS/MS. frontiersin.org This "bottom-up proteomics" approach allows for the precise identification of the specific amino acid residues—primarily cysteine—that have been modified by NAPQI. nih.gov Research has successfully identified several specific cysteine sites on different GST isozymes (GSTA1, GSTM1, GSTM2, and GSTP1) that are targets for NAPQI binding. nih.govnih.gov

Within LC-MS/MS analysis, two primary strategies are employed: untargeted and targeted approaches. metabolon.com

Untargeted analysis , often using data-dependent acquisition (DDA), aims to comprehensively screen all detectable metabolites in a sample. nih.govnih.gov In DDA, the mass spectrometer performs a full scan to detect all ions present and then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information for identification. frontiersin.orgresearchgate.net This global approach is excellent for discovering unexpected metabolites or modification sites. metabolon.com

Targeted analysis , most commonly Multiple Reaction Monitoring (MRM), is a quantitative approach focused on a predefined set of analytes. nih.govnih.gov In MRM, the mass spectrometer is programmed to specifically monitor a particular precursor ion (e.g., the peptide adducted with NAPQI) and one or more of its specific fragment ions. researchgate.net This method offers significantly higher sensitivity and signal-to-noise ratios compared to untargeted scans. nih.gov

Studies comparing these two methods for the analysis of NAPQI-GST adducts have shown that while DDA is effective for initial identification, MRM provides superior sensitivity for detection and quantification. nih.govresearchgate.net In some cases, specific modification sites were only detectable using the more sensitive targeted MRM approach. nih.govnih.gov

Table 2: Comparison of LC-MS/MS Approaches for NAPQI-Adduct Analysis

| Approach | Method | Primary Use | Key Characteristics | Reference |

|---|---|---|---|---|

| Untargeted | Data-Dependent Acquisition (DDA) | Discovery and identification of unknown adducts. | Comprehensive screening; provides structural data for many compounds. Lower sensitivity than targeted methods. | nih.govnih.govmetabolon.com |

| Targeted | Multiple Reaction Monitoring (MRM) | Quantification of specific, known adducts. | High sensitivity and specificity; excellent signal-to-noise ratio; requires prior knowledge of the analyte and its fragments. | nih.govnih.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Spectrophotometric Methods

Spectrophotometry offers a cost-effective and accessible approach for the quantification of certain analytes. The determination of Desacetyl Acetaminophen Glutathione via spectrophotometry would likely rely on an indirect measurement, targeting either the p-aminophenol moiety or the glutathione molecule after a chemical reaction that produces a colored product (a chromophore).

Key Principles and Findings:

Oxidative Coupling Reactions: A common strategy for p-aminophenol (the precursor to this compound) involves oxidative coupling with a chromogenic agent. For instance, p-aminophenol reacts with sodium sulphide in the presence of an oxidizing agent to form a methylene (B1212753) blue-like dye, which can be quantified. nih.gov Another method uses N-(1-naphthyl) ethylenediamine (B42938) (N-NED) with potassium iodate (B108269) as an oxidant to produce a stable, water-soluble colored product. researchgate.net

Indophenol (B113434) Dye Formation: Paracetamol can be hydrolyzed to p-aminophenol, which is then transformed into benzoquinoneimine in an alkaline medium using dissolved oxygen as an oxidant. This intermediate reacts with tiron (B1681039) to create a green indophenol dye, with its absorbance measured at 601 nm. researchgate.net This principle could be adapted for the conjugate, assuming the glutathione portion does not interfere with the reaction.

Measurement of Glutathione: Alternatively, methods targeting the glutathione portion of the molecule can be employed, although these would not be specific for the conjugate and would measure total glutathione.

Research Data on Related Compounds:

| Method Principle | Analyte | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Oxidative Coupling with N-NED | p-aminophenol | 5.5 - 15 µg/ml | 1.9905 x 10⁴ | researchgate.net |

| Indophenol Dye Formation with Tiron | p-aminophenol | 1.5 - 15 mg/L | 1.1 x 10⁴ | researchgate.net |

| Reaction with Sodium Sulphide | p-aminophenol | Data not specified | Data not specified | nih.gov |

Electrochemical Methods

Electrochemical sensors provide high sensitivity and are well-suited for the detection of electroactive species like p-aminophenol and glutathione conjugates. These methods measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Key Principles and Findings:

Modified Electrodes: The performance of electrochemical sensors is often enhanced by modifying the electrode surface. Glassy carbon electrodes modified with electrochemically deposited poly-m-aminophenol have been shown to be highly effective for the determination of glutathione, offering a low limit of detection and high sensitivity. researchgate.net

Nanomaterial-Based Sensors: Flexible devices using multi-walled carbon nanotubes (MWCNTs) dispersed in a Nafion matrix have been developed for the sensitive detection of p-aminophenol in water. mdpi.com These sensors can detect p-aminophenol by monitoring the redox peaks associated with its oxidation to a quinoneimine and subsequent reduction. mdpi.com

CRISPR-Cas12a System: An advanced electrochemical method for glutathione assay utilizes a CRISPR/Cas12a system accelerated by glutathione-mediated reduction of MnO₂ nanosheets, achieving an exceptionally low detection limit of 3.5 pM. rsc.org

Research Data on Related Compounds:

| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Poly-m-aminophenol/GC-Electrode | Glutathione | Wide (not specified) | Low (not specified) | researchgate.net |

| Au/Nafion/Au-MWCNTs–Nafion:Cu | p-aminophenol | 0.2 - 1.6 µM | 90 nM | mdpi.com |

| CRISPR/Cas12a with MnO₂ nanosheets | Glutathione | Not specified | 3.5 pM | rsc.org |

| GST-ZnO Nanocomposite | Glutathione | Various concentrations | 41.9 nM | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about metabolites in complex biological samples.

Key Principles and Findings:

Inherent Quantitativity: One of the major advantages of NMR is its inherent quantitative nature. When spectra are acquired under appropriate conditions (e.g., with full relaxation), the signal area is directly proportional to the number of nuclei, allowing for accurate concentration measurements without the need for identical standard compounds for calibration. nih.govnih.gov

Structural Elucidation: 1H-NMR and 2D-NMR experiments (like COSY) are invaluable for identifying metabolite structures. The structure of the p-aminophenol-glutathione conjugate was successfully determined using a combination of Fast Atom Bombardment (FAB) mass spectrometry and 1H-NMR. nih.gov

Challenges and Solutions: A significant challenge in NMR-based metabolomics is the spectral overlap caused by numerous endogenous metabolites in biofluids like urine or plasma. nih.govspringernature.com This often necessitates sample cleanup and separation steps, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), prior to NMR analysis to isolate the metabolite of interest. springernature.com

NMR Application in Metabolite Studies:

| NMR Technique | Application | Key Advantage | Reference |

|---|---|---|---|

| 1D ¹H NMR | Quantification of metabolites in complex mixtures. | Provides a real representation of proton distribution and metabolite concentration levels. | nih.gov |

| 2D ¹H COSY | Identification of metabolite structures. | Provides information on which hydrogens are spin-spin coupled. | nih.gov |

| ¹H-NMR with HPLC/SPE | Profiling of drug metabolites in biofluids. | Overcomes signal obscuration from endogenous metabolites. | springernature.com |

| ¹H-NMR and FAB-MS | Structure determination of p-aminophenol-GSH conjugate. | Confirmed the covalent bond between p-aminophenol and glutathione. | nih.gov |

Nanosensors and Probes for Glutathione Assay

The field of nanotechnology has introduced a new class of highly sensitive and selective tools for biomolecule detection. Nanosensors and fluorescent probes are at the forefront of this revolution, offering novel ways to quantify glutathione and its conjugates.

Key Principles and Findings:

Fluorescence-Based Detection: Many nanosensors for glutathione (GSH) operate on fluorescence principles. nih.gov For example, a sensor using manganese dioxide (MnO₂) nanosheets can quench the fluorescence of copper nanoclusters (Cu NCs). In the presence of GSH, the MnO₂ is reduced, restoring the fluorescence of the Cu NCs, which can be measured to quantify GSH levels. rsc.org

Enhanced Properties: Nanomaterials such as carbon nanotubes, quantum dots (QDs), and metal-based nanoparticles are used to construct these sensors due to their exceptional properties, including large surface-to-volume ratios and heightened electro-catalytic activity. ub.edu

High Selectivity and Sensitivity: These advanced sensors often exhibit excellent selectivity for GSH over other amino acids and metal ions. nih.govrsc.org They can achieve very low limits of detection, often in the nanomolar (nM) range. nih.govrsc.org

Research Data on Nanosensors for Glutathione:

| Nanosensor Platform | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| MnO₂ nanosheets–Cu NCs | Fluorescence Recovery | 0 - 300 µM | 100 nM | rsc.org |

| Pyronine-based fluorescent probe (GeP) | Fluorescence Quenching | Not specified | 70 nM | nih.gov |

| Nitrogen-doped Carbon Dots (N-CDs) | Fluorescence Quenching | Not specified | 59 nM | nih.gov |

| GST - ZnO composite nanoparticles | Chemiresistive channel conductivity | Not specified | 41.9 nM | nih.gov |

Biomarker Potential and Clinical Implications of Desacetyl Acetaminophen Glutathione

Desacetyl Acetaminophen (B1664979) Glutathione (B108866) as a Biomarker of Acetaminophen Exposure and Toxicity

The formation of glutathione conjugates is a direct consequence of acetaminophen metabolism. When acetaminophen is consumed, a portion of it is metabolized by cytochrome P450 enzymes to the highly reactive and toxic metabolite, NAPQI. nih.gov In a healthy individual with adequate glutathione stores, NAPQI is rapidly detoxified through conjugation with GSH. nih.govbiorxiv.org This process forms acetaminophen-glutathione conjugates. Therefore, the presence and quantity of these conjugates, such as desacetyl acetaminophen glutathione, in biological samples serve as a direct and specific biomarker of recent acetaminophen exposure and the engagement of the detoxification pathway.

At therapeutic doses, the production of NAPQI is minimal, and it is efficiently neutralized by GSH. nih.gov However, in the case of an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism via the cytochrome P450 pathway and a subsequent surge in NAPQI production. nih.gov This overwhelms the liver's glutathione reserves, leading to the accumulation of unbound NAPQI, which then binds to cellular proteins and causes hepatocellular necrosis. nih.govbiorxiv.org Consequently, the levels of acetaminophen-glutathione conjugates can reflect the extent of NAPQI formation and the body's capacity to neutralize it, offering insights into the potential for toxicity.

Correlation with Severity of Organ Injury

The severity of organ injury, primarily acute liver injury (ALI), following an acetaminophen overdose is intrinsically linked to the depletion of hepatic glutathione. nih.gov Animal studies have indicated that hepatotoxicity occurs when hepatic glutathione levels fall below a critical threshold. The formation of this compound and other related conjugates directly consumes glutathione. Therefore, higher levels of these conjugates can be indicative of a greater initial challenge to the glutathione system, which may correlate with a higher risk and severity of subsequent liver injury.

While direct measurement of this compound as a routine clinical marker for organ injury severity is not yet standard practice, the underlying principle is well-established. The balance between the rate of NAPQI formation (reflected by conjugate levels) and the rate of glutathione replenishment is a key determinant of patient outcomes. Elevated levels of glutathione conjugates, especially in the absence of sufficient glutathione resynthesis, would suggest a state of significant oxidative stress and a higher likelihood of mitochondrial dysfunction and cell death, which are hallmarks of acetaminophen-induced liver injury. nih.govnih.gov

Utility in Monitoring Glutathione Homeostasis

Monitoring the levels of this compound and related metabolites can provide a window into the status of glutathione homeostasis within the body. Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress. researchgate.net The conjugation of NAPQI with GSH leads to a decrease in the cellular pool of reduced glutathione. nih.gov

By tracking the levels of glutathione conjugates, clinicians and researchers can indirectly assess the rate of glutathione consumption. A significant and sustained presence of these conjugates would imply ongoing depletion of GSH stores. This information is crucial, as maintaining adequate cellular GSH levels is essential for protecting against acetaminophen-induced toxicity. nih.gov A study in healthy volunteers demonstrated that even therapeutic doses of acetaminophen can lead to a decrease in whole blood GSH, an effect that can be counteracted by the administration of N-acetylcysteine (NAC). nih.gov This highlights the sensitivity of the glutathione system to acetaminophen and the potential utility of its metabolites in monitoring this dynamic process.

Translational Research in Drug-Induced Liver Injury (DILI)

The study of acetaminophen-glutathione conjugates is a significant area of translational research in drug-induced liver injury (DILI). Acetaminophen overdose is a leading cause of DILI and acute liver failure, making it a critical area of investigation. dp.tech Understanding the mechanisms of toxicity and developing better diagnostic and prognostic tools are key goals of this research.

Systems biology approaches, including metabolomics, have been employed to identify novel biomarkers of APAP-induced liver injury. nih.gov The analysis of metabolites such as glutathione conjugates in preclinical models and their translation to clinical settings can help in the early identification of patients at risk of severe liver injury. These biomarkers can provide a more nuanced understanding of the individual patient's metabolic response to acetaminophen, potentially leading to more personalized treatment strategies. Research into thiomethyl metabolites, which are formed from glutathione-derived conjugates, is also showing promise in providing a more reliable history of acetaminophen ingestion and identifying individuals who may be "hyper NAPQI-producers". biorxiv.org

Role in Assessing Efficacy of Antidotes (e.g., N-acetylcysteine)

The primary antidote for acetaminophen overdose is N-acetylcysteine (NAC). nih.gov Its efficacy is closely tied to the dynamics of glutathione metabolism.

NAC's Mechanism of Action in Replenishing GSH Stores

N-acetylcysteine functions primarily by acting as a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for the production of glutathione. nih.govnih.gov By providing a source of cysteine, NAC helps to replenish the hepatic glutathione stores that are depleted during the detoxification of NAPQI. nih.gov This restored glutathione is then available to neutralize the toxic metabolite, thereby preventing or mitigating liver damage. nih.govnih.gov Delayed treatment with NAC can still be beneficial by enhancing hepatic and mitochondrial GSH levels, which helps to scavenge reactive oxygen and peroxynitrite species, and by supporting mitochondrial energy metabolism. nih.govnih.gov

Assessment of Treatment Outcomes and Prognosis

Advanced Research Directions and Future Perspectives on this compound

The metabolism of acetaminophen (APAP) is complex, involving several pathways that can lead to either detoxification or the formation of toxic metabolites. While the majority of research has centered on the well-known N-acetyl-p-benzoquinone imine (NAPQI) pathway and its subsequent detoxification via glutathione conjugation, emerging areas of investigation are exploring minor metabolic routes with significant toxicological implications. One such area is the deacetylation of acetaminophen to p-aminophenol (PAP), or desacetyl acetaminophen, and the subsequent formation of its glutathione conjugates. These conjugates, collectively referred to here as this compound, represent a critical area for future research due to their potential role in organ-specific toxicity, particularly nephrotoxicity. This article explores advanced research directions and future perspectives concerning this specific class of metabolites.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Desacetyl Acetaminophen Glutathione, and how can they be experimentally validated?

- Methodological Answer : To map metabolic pathways, researchers should employ in vitro hepatic microsomal assays combined with LC-MS/MS to identify phase I (oxidation) and phase II (conjugation) metabolites. GST-mediated conjugation can be validated using recombinant GST isoforms (e.g., GSTP1-1) and glutathione depletion studies. Comparative analysis with acetaminophen (APAP) metabolism models, such as measuring NAPQI-GSH adduct formation, provides a reference framework. Tissue homogenates (e.g., liver, testes) should be analyzed under controlled redox conditions to assess organ-specific metabolic flux .

Q. How can researchers quantify this compound in biological matrices, and what analytical challenges arise?

- Methodological Answer : Quantification requires chromatographic separation (HPLC or UPLC) coupled with electrochemical or fluorescence detection. Sample preparation involves protein precipitation (e.g., using trichloroacetic acid) and derivatization to enhance detection sensitivity. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. Key challenges include matrix interference (e.g., endogenous glutathione in tissues) and instability of thiol-containing compounds, necessitating immediate stabilization with EDTA or N-ethylmaleimide .

Advanced Research Questions

Q. What experimental models best capture tissue-specific variability in this compound metabolism, and how should data be statistically contextualized?

- Methodological Answer : Use in vivo rodent models (e.g., Wistar rats) with organ-specific sampling (liver, testes, lungs) at multiple timepoints post-administration. Tissue homogenates should be analyzed for glutathione depletion kinetics and metabolite profiles via LC-MS. Statistical frameworks like mixed-effects models account for inter-organ variability, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences. Longitudinal studies must control for circadian glutathione fluctuations .

Q. How can conflicting data on this compound’s detoxification pathways (e.g., GST-dependent vs. alternative mechanisms) be resolved?

- Methodological Answer : Contradictions arise from species-specific GST expression (e.g., humanized mouse models vs. rat studies) and dose-dependent metabolic shifts. Researchers should:

- Conduct isoform-specific GST inhibition assays (e.g., using ethacrynic acid for GSTP1).

- Compare metabolite profiles in GST-knockout models versus wild-type.

- Apply redox-sensitive probes (e.g., dihydrorhodamine) to quantify oxidative stress thresholds that trigger alternative pathways (e.g., thioredoxin systems). Meta-analyses of proteomic datasets can identify compensatory mechanisms .

Q. What methodologies are optimal for studying this compound’s stability under oxidative stress, and how do degradation products influence toxicity?

- Methodological Answer : Perform forced degradation studies using hydrogen peroxide or AIBN (azobisisobutyronitrile) to simulate oxidative stress. Degradation products are characterized via high-resolution MS and NMR. Toxicity is assessed in HepG2 cells using MTT assays and ROS quantification (e.g., DCFH-DA probes). Parallel studies in glutathione-depleted models (e.g., BSO-treated cells) isolate the compound’s inherent redox activity from endogenous detoxification .

Data Presentation Guidelines

- Tables : Include organ-specific glutathione depletion kinetics (e.g., time-to-Cmax, AUC) and comparative GST isoform activity.

- Figures : Use heatmaps to visualize tissue-specific metabolite profiles and dose-response curves for redox stress markers.

- Statistical Reporting : Specify tests used (e.g., Welch’s t-test for unequal variances) and adjust p-values for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.